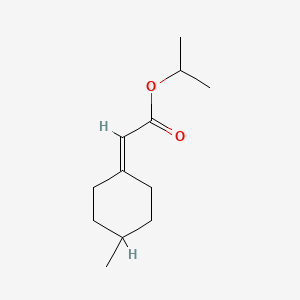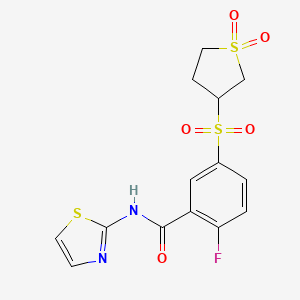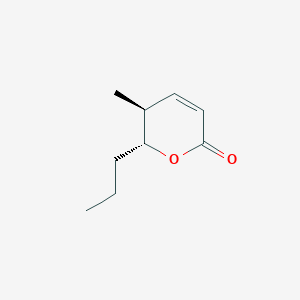
(5S,6R)-5-Methyl-6-propyl-5,6-dihydro-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S,6R)-5-Méthyl-6-propyl-5,6-dihydro-2H-pyran-2-one est un composé chiral avec une structure unique qui comprend un cycle pyran
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (5S,6R)-5-Méthyl-6-propyl-5,6-dihydro-2H-pyran-2-one implique généralement l’utilisation de catalyseurs chiraux pour garantir la bonne stéréochimie. Une méthode courante implique la cyclisation d’un précurseur approprié en conditions acides ou basiques. Les conditions de réaction, telles que la température et le solvant, sont soigneusement contrôlées pour optimiser le rendement et la pureté.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions de réaction et peuvent produire efficacement de grandes quantités du composé. Des étapes de purification, telles que la cristallisation ou la chromatographie, sont utilisées pour garantir que le produit final répond aux spécifications requises.
Analyse Des Réactions Chimiques
Types de réactions
(5S,6R)-5-Méthyl-6-propyl-5,6-dihydro-2H-pyran-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels supplémentaires, tels que des groupes hydroxyle ou carbonyle.
Réduction : Cette réaction peut convertir le composé en une forme plus saturée.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, modifiant potentiellement les propriétés du composé.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction, telles que la température, le solvant et le pH, sont optimisées en fonction de la transformation souhaitée.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire un dérivé hydroxylé ou carbonylé, tandis que la réduction peut produire un composé plus saturé.
Applications de recherche scientifique
(5S,6R)-5-Méthyl-6-propyl-5,6-dihydro-2H-pyran-2-one a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Il est étudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : La recherche se poursuit pour explorer son potentiel en tant qu’agent thérapeutique.
Industrie : Il est utilisé dans la production de parfums et d’arômes en raison de son arôme unique.
Applications De Recherche Scientifique
(5S,6R)-5-Methyl-6-propyl-5,6-dihydro-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of fragrances and flavorings due to its unique aroma.
Mécanisme D'action
Le mécanisme d’action de (5S,6R)-5-Méthyl-6-propyl-5,6-dihydro-2H-pyran-2-one implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes ou des récepteurs qui médient ses effets biologiques. La structure du composé lui permet de s’insérer dans les sites actifs de ces cibles, modulant leur activité et conduisant aux effets observés.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d’autres dérivés de pyran chiraux, tels que (5S,6R)-6-acétylamino-5-méthyl-5,6-dihydro-2H-pyran-2-one et (5S,6R)-5-méthyl-6-propyl-5,6-dihydro-2H-pyran-2-thione.
Unicité
Ce qui distingue (5S,6R)-5-Méthyl-6-propyl-5,6-dihydro-2H-pyran-2-one, c’est sa stéréochimie spécifique et la présence du groupe propyle, qui peuvent influencer sa réactivité et ses interactions avec les cibles biologiques. Cette unicité en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Numéro CAS |
919296-35-8 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(2R,3S)-3-methyl-2-propyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C9H14O2/c1-3-4-8-7(2)5-6-9(10)11-8/h5-8H,3-4H2,1-2H3/t7-,8+/m0/s1 |
Clé InChI |
WNJOHOUYMOFKBA-JGVFFNPUSA-N |
SMILES isomérique |
CCC[C@@H]1[C@H](C=CC(=O)O1)C |
SMILES canonique |
CCCC1C(C=CC(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12638542.png)
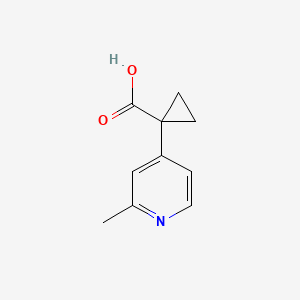
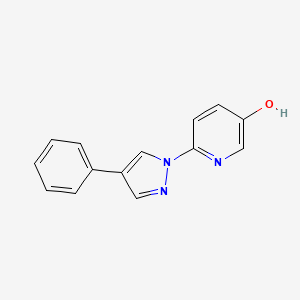
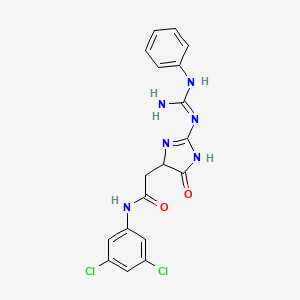

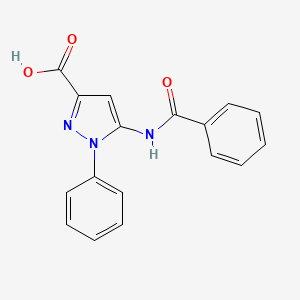
![2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol](/img/structure/B12638558.png)
![3-{3,5-Dibromo-4-[(quinazolin-6-yl)oxy]phenyl}propanoic acid](/img/structure/B12638570.png)
![3-Piperidinecarboxylic acid, 1-[6-chloro-2-(methylamino)-4-pyrimidinyl]-6-methyl-, (3S,6R)-](/img/structure/B12638571.png)
![3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide](/img/structure/B12638578.png)
